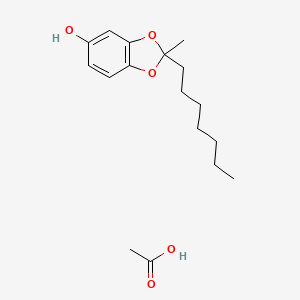
3,3-Bis(iodomethyl)thietane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Bis(iodomethyl)thietane is a sulfur-containing heterocyclic compound characterized by a four-membered ring structure with two iodomethyl groups attached to the third carbon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of thietanes, including 3,3-Bis(iodomethyl)thietane, typically involves the cyclization of appropriate precursors. One common method is the intramolecular nucleophilic substitution of 3-mercaptoalkyl halides or sulfonates . Another approach involves the photochemical [2 + 2] cycloaddition of alkenes and thiocarbonyl compounds .
Industrial Production Methods: Industrial production of this compound may involve the large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, including temperature, solvent, and catalysts, is crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: 3,3-Bis(iodomethyl)thietane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfur atom in the thietane ring can participate in oxidation and reduction reactions.
Ring-Opening Reactions: The strained four-membered ring can undergo ring-opening reactions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophiles: Sodium sulfide, thiolates, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride and other reducing agents are used for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thioethers, while ring-opening reactions can produce a range of sulfur-containing compounds .
Applications De Recherche Scientifique
3,3-Bis(iodomethyl)thietane has several scientific research applications, including:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of sulfur-containing compounds.
Pharmaceuticals: Thietane derivatives have shown potential as antiviral, anticancer, and antimicrobial agents.
Materials Science: The unique properties of thietanes make them useful in the development of novel materials with specific electronic and mechanical properties.
Mécanisme D'action
The mechanism of action of 3,3-Bis(iodomethyl)thietane involves its ability to participate in various chemical reactions due to the presence of reactive iodomethyl groups and the strained thietane ring. These features enable it to interact with different molecular targets and pathways, leading to the formation of diverse products .
Comparaison Avec Des Composés Similaires
- 3,3-Bis(trifluoromethyl)thietane
- 3,3-Bis(azidomethyl)thietane
- 3,3-Bis(hydroxymethyl)thietane
Comparison: For instance, the iodomethyl groups make it more suitable for nucleophilic substitution reactions compared to trifluoromethyl or azidomethyl derivatives .
Propriétés
Numéro CAS |
69691-07-2 |
|---|---|
Formule moléculaire |
C5H8I2S |
Poids moléculaire |
353.99 g/mol |
Nom IUPAC |
3,3-bis(iodomethyl)thietane |
InChI |
InChI=1S/C5H8I2S/c6-1-5(2-7)3-8-4-5/h1-4H2 |
Clé InChI |
YWPRMGCXHNVRRB-UHFFFAOYSA-N |
SMILES canonique |
C1C(CS1)(CI)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


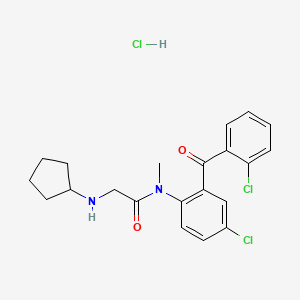
![3-Chloro-7-methoxy-1,6-dimethylpyrido[2,3-c]pyridazin-4(1H)-one](/img/structure/B14457052.png)
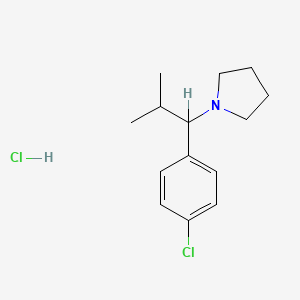

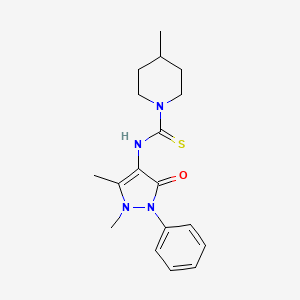
![1,1',2,2'-Tetrahydro-3,3'-spirobi[naphtho[2,1-B]pyran]](/img/structure/B14457095.png)
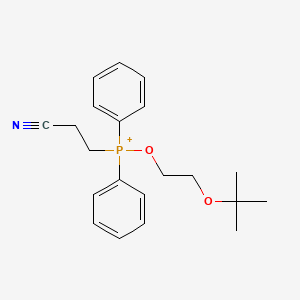
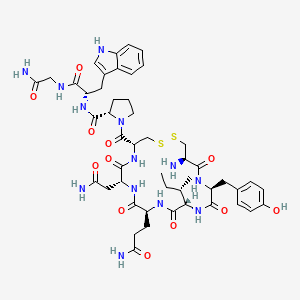
![Cyano[3-(2-hydroxyphenoxy)phenyl]methyl 2-(4-chlorophenyl)-3-methylbutanoate](/img/structure/B14457113.png)

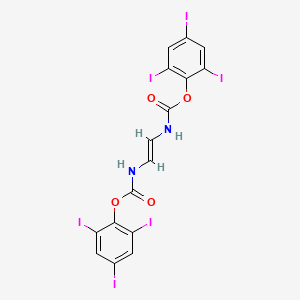
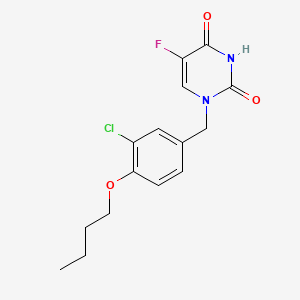
![3,9-dicyclohexyl-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine](/img/structure/B14457139.png)
